D-Galactose, 2-azido-2-deoxy-

説明

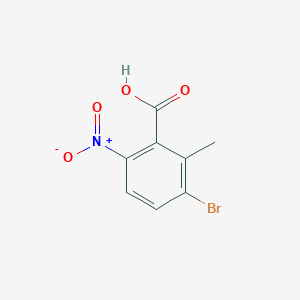

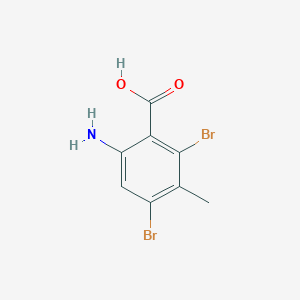

“D-Galactose, 2-azido-2-deoxy-” is a carbohydrate that belongs to the group of oligosaccharides . It is a glucose analog that shows a wide range of biological activities such as inhibition of glycolysis and thereby tumor growth, interference with the biosynthetic processing of glycoproteins, antiviral activity, and hepatotoxicity .

Synthesis Analysis

The synthesis of “D-Galactose, 2-azido-2-deoxy-” has been studied extensively. A systematic study of GalN3 donors with different combinations of protecting groups indicated that acetyl groups at the 3- and 4-positions are particularly important for high α-selectivity . Temperature is also recognized as a major factor in control of stereoselectivity .Molecular Structure Analysis

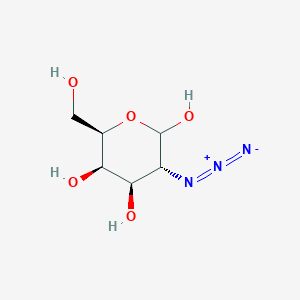

The molecular structure of “D-Galactose, 2-azido-2-deoxy-” can be found in various databases . The compound has a molecular formula of C6H11N3O5 .Chemical Reactions Analysis

The stereoselectivity of a 2-azido-2-deoxygalactosyl (GalN3) donor is found to strongly depend on the nature of the acceptors in glycosylation reactions . The order of the acceptor, the stereochemistry, and the configuration of the monosaccharide all affect the stereochemistry outcome .Physical and Chemical Properties Analysis

“D-Galactose, 2-azido-2-deoxy-” has a molecular weight of 205.17 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . It also has a Topological Polar Surface Area of 105 Ų .科学的研究の応用

Biological Systems Identification and Elucidation :

- 2-deoxy-D-galactose is used to study the galactose-transport system in Escherichia coli, particularly with mutants containing a constitutive galactose-transport system (Henderson & Giddens, 1977).

Synthesis of Modified Sugars for Glycosidase Study :

- Azido-deoxy and amino-deoxy glycosides and glycosyl fluorides are synthesized to identify glycosidases that process modified sugars, aiding in biological systems and glycosynthases studies (Chen & Withers, 2018).

Genetic Applications :

- 2-deoxy-galactose effectively selects for galactokinase-negative mutants in Candida albicans, offering potential genetic applications (Gorman, Gorman, & Koltin, 1992).

Cancer Research :

- The metabolism of 2-deoxy-D-galactose in ascites hepatoma cells results in phosphate trapping and glycolysis inhibition, potentially affecting cancer cell growth and survival (Smith & Keppler, 1977).

Binding and Affinity Studies :

- The study of the binding of D-galactose and deoxy derivatives to proteins reveals insights into hydrogen bonding and solute-solute interactions, with 2-deoxygalactose showing higher affinity due to differences in these interactions (Daranas, Shimizu, & Homans, 2004).

Pharmaceutical Development :

- New synthesis routes for 1,4-dideoxy-1,4-imino-D-galactitol from D-glucose provide a promising path for the development of new pharmaceuticals (Pham-Huu, Gizaw, BeMiller, & Petruš, 2002).

Metabolic Studies :

- 2-deoxy-2-fluoro-D-galactose shows liver-driven metabolism with significant renal excretion, mainly depositing metabolites in the liver and kidneys (Grün et al., 1990).

Synthesis of Unnatural Oligosaccharides :

- Rapid conversion of unprotected galactose analogs to UDP-derivatives is demonstrated for use in the chemo-enzymatic synthesis of unnatural oligosaccharides (Uchiyama & Hindsgaul, 1998).

将来の方向性

The future directions of “D-Galactose, 2-azido-2-deoxy-” research could involve further exploration of its synthesis and applications. For instance, the stereoselective construction of 1,2- cis -2-amido/amino-2-deoxyglycosides remains challenging and there is still a great need for developing high-yielding and highly stereoselective synthesis of 1,2- cis -2-amido/amino-2-deoxyglycosides that applies to a broad range of acceptors .

特性

IUPAC Name |

(3R,4R,5R,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URARQBMUQIRZQO-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-nitroethenyl]benzoic acid](/img/structure/B8119490.png)

![tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8119552.png)

![N-[4-(5-methyl-2,4-dinitrophenyl)sulfonylphenyl]acetamide](/img/structure/B8119588.png)